6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Overview
Description
6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a chemical compound with the molecular formula C15H16N2O . It is a derivative of 1,5,6,7-tetrahydro-4H-indazol-4-one .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied computationally . The 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one core could be addressed in 1 or 2 synthetic steps with moderate to high percent of yield .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using different computational methods, ranging from semiempirical AM1, ab initio Hartree-Fock HF/6-31G* and HF/6-31G** to B3LYP/6-31G** density functional calculations .Scientific Research Applications
Medicinal Chemistry Applications
Benzimidazole derivatives, including structures similar to the specified chemical, have been extensively studied for their interaction with DNA and interference with several DNA-associated processes. Their roles span from being components of antihelminthic, antacid, and antibacterial drugs to potential therapeutic agents due to their ability to bind to DNA and affect cellular processes. The relevance of these compounds in medicinal chemistry underscores their importance in drug design and development for targeting various diseases (Bhattacharya & Chaudhuri, 2008).
Material Science and Organic Magnetic Materials
In the realm of material science, benzimidazole derivatives have been investigated for their potential in creating organic magnetic materials. Research involving highly stable nitroxide radicals based on benzimidazole frameworks has demonstrated their ability to form dimeric pairs with significant magnetic properties. Such studies contribute to the development of new materials with specific magnetic behaviors, which could have applications in electronics and data storage technologies (Ferrer et al., 2001).
Nanotechnology and Molecular Architecture
Benzimidazole derivatives have also found applications in nanotechnology, particularly in the construction of molecular architectures like two-dimensional rectangular metallacycles and three-dimensional trigonal or tetragonal prisms. These compounds serve as ligands in the self-assembly of complex molecular structures, which have potential applications in molecular electronics, photonics, and as components of nanoscale devices (Su et al., 2003).
Optical and Electronic Properties
Research into the optical and electronic properties of benzimidazole derivatives has led to discoveries relevant for nonlinear optical (NLO) applications and mechanochromism. For instance, tetraphenylethene-based benzimidazoles exhibit aggregation-induced emission (AIE) and reversible mechanochromism, making them suitable for use in sensing applications, optoelectronic devices, and as smart materials that respond to mechanical stress (Zhang et al., 2016).
Mechanism of Action
The 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones, which are structurally similar to 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one, have been reported as novel opioid receptor agonists . They target the μ-opioid receptor (MOR), which is the major opioid receptor targeted by most analgesics in clinical use .
Properties
IUPAC Name |
6,6-dimethyl-2-phenyl-5,7-dihydro-1H-benzimidazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2)8-11-13(12(18)9-15)17-14(16-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOSXRWCGAWZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)N=C(N2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177723 | |
Record name | 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77335-96-7 | |
Record name | 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77335-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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